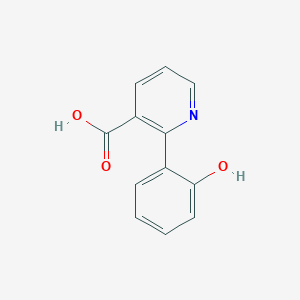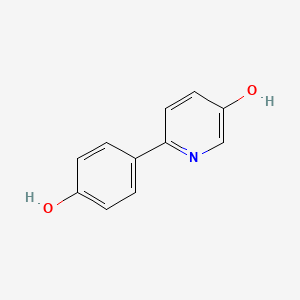
2-(2-Hydroxyphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)nicotinic acid (2HPN) is a compound that has been studied extensively in recent years due to its potential applications in biochemistry and physiology. 2HPN is a derivative of nicotinic acid, a naturally-occurring compound found in plants and animals. 2HPN has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research.
Scientific Research Applications
2-(2-Hydroxyphenyl)nicotinic acid, 95% has been studied extensively in recent years due to its potential applications in biochemistry and physiology. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research. For example, 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been shown to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has also been studied for its potential anti-inflammatory, anti-cancer, and antioxidant effects.
Mechanism of Action
The exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% is not yet fully understood, but it is believed to involve interactions with various cellular receptors and enzymes. 2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. It has also been shown to interact with the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-(2-Hydroxyphenyl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been shown to act as an agonist of the G-protein-coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. It has also been studied for its potential anti-inflammatory, anti-cancer, and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-(2-Hydroxyphenyl)nicotinic acid, 95% is a relatively stable compound and can be synthesized relatively easily in the laboratory. It is also relatively non-toxic, making it a safe compound to use in laboratory experiments. However, it is important to note that the exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% is not yet fully understood, so it is important to exercise caution when using it in experiments.
Future Directions
2-(2-Hydroxyphenyl)nicotinic acid, 95% has a wide range of potential applications in biochemistry and physiology, and there is still much to be explored in terms of its potential therapeutic uses. Further research is needed to better understand the exact mechanism of action of 2-(2-Hydroxyphenyl)nicotinic acid, 95% and its potential therapeutic applications. Additionally, further research could explore the potential of 2-(2-Hydroxyphenyl)nicotinic acid, 95% as a drug delivery system, as well as its potential use in the development of novel therapeutic agents. Finally, further research could explore the potential of 2-(2-Hydroxyphenyl)nicotinic acid, 95% to modulate the activity of other cellular receptors and enzymes.
Synthesis Methods
2-(2-Hydroxyphenyl)nicotinic acid, 95% is synthesized from nicotinic acid via a two-step process. The first step involves oxidation of nicotinic acid with a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide. This reaction produces 2-hydroxyphenylnicotinic acid, which is then reduced to 2-(2-Hydroxyphenyl)nicotinic acid, 95% using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified and isolated.
properties
IUPAC Name |
2-(2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-13-11/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBAWQXLPVUONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695507 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)nicotinic acid | |
CAS RN |
1258633-18-9 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














